N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide
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Overview
Description
N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenoxy group attached to a cyclopentyl ring and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the fluorophenoxy group. The oxirane ring is then formed through an epoxidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenoxy derivatives and cyclopentyl-containing molecules. Examples are:
- N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]amine
- N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]carboxylic acid
Uniqueness
N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide is unique due to the presence of both the fluorophenoxy group and the oxirane ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1S,2R)-2-(2-fluorophenoxy)cyclopentyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-9-4-1-2-6-11(9)19-12-7-3-5-10(12)16-14(17)13-8-18-13/h1-2,4,6,10,12-13H,3,5,7-8H2,(H,16,17)/t10-,12+,13?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMLDAGNDZHPKT-LQNXFFKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2F)NC(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)OC2=CC=CC=C2F)NC(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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